4-Hydroxyhexenal

概要

説明

4-Hydroxyhexenal (4-HHE) is a fatty aldehyde . It is a uremic toxin, which can be subdivided into three major groups based on their chemical and physical characteristics . Chronic exposure to uremic toxins can lead to conditions including renal damage, chronic kidney disease, and cardiovascular disease . It is one of the non-enzymic lipid mediators of ARA and DHA metabolism, which are chemical messengers formed in response to cell stimulation or injury from membrane phospholipids, sphingolipid, and cholesterol .

Molecular Structure Analysis

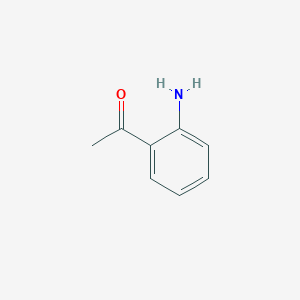

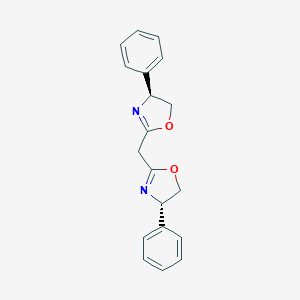

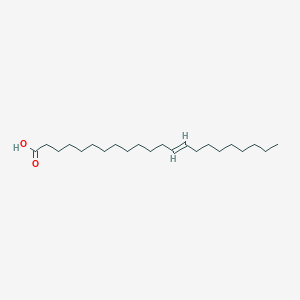

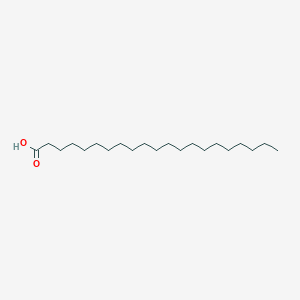

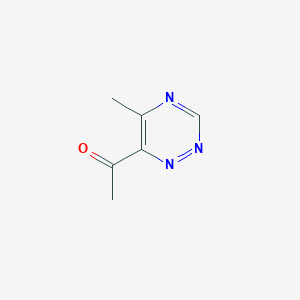

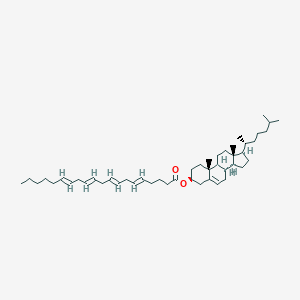

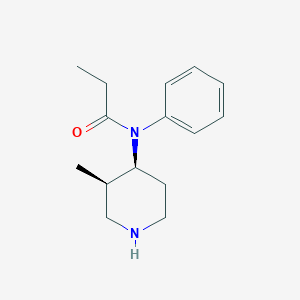

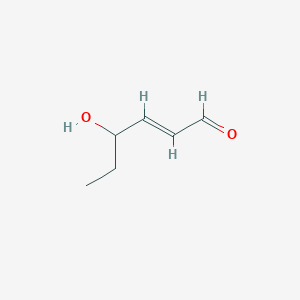

The molecular formula of 4-HHE is C6H10O2 . The IUPAC name is (E)-4-hydroxyhex-2-enal . The InChI is InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ . The Canonical SMILES is CCC(C=CC=O)O .

Chemical Reactions Analysis

4-HHE is known to impact lipogenesis and fatty acid uptake into the placenta, which may lead to detrimental outcomes such as inflammation . Further studies are needed to fully understand the chemical reactions involving 4-HHE.

Physical And Chemical Properties Analysis

The average mass of 4-HHE is 114.142 Da . The monoisotopic mass is 114.068077 Da . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The topological polar surface area is 37.3 Ų .

科学的研究の応用

1. Role in Retinal Damage and Protection

4-Hydroxyhexenal (4-HHE) has been identified as a significant factor in retinal damage caused by exposure to intense light. A study found that 4-HHE protein modifications increase in the retina following intense light exposure, suggesting free radical initiated, nonenzymatic reactions play a role in this process. This can be an early event leading to photoreceptor cell apoptosis (Tanito et al., 2005).

2. Impact on Vascular Dysfunction and Aging

4-HHE is known to affect the redox balance during aging and contribute to vascular dysfunctions. It induces NF-κB activation in endothelial cells, which is mediated through the IκB kinase (IKK)/NF-κB inducing kinase (NIK) pathway. This process involves the activation of p38 MAPK and extracellular signal-regulated kinase (ERK), pointing to a critical role in oxidative stress-related endothelial cell alterations (Je et al., 2004).

3. Association with Neurodegenerative Diseases

Research indicates a significant increase in protein-bound 4-HHE in spinal cords from patients with sporadic amyotrophic lateral sclerosis (ALS). This suggests that enhanced HHE formation in the gray matter might mediate the pathomechanism of ALS (Shibata et al., 2004). Additionally, elevated levels of 4-HHE have been observed in the progression of Alzheimer's disease, supporting a role for lipid peroxidation in the disease's progression (Bradley et al., 2012).

4. Induction of Endothelial Nitric Oxide Synthase

4-HHE has been shown to stimulate inducible endothelial nitric oxide synthase (iNOS) through NF-κB activation in endothelial cells. This finding is significant as it can lead to vascular dysfunction by activating various proinflammatory genes (Lee et al., 2004).

5. Implications for Pancreatic Beta Cell Function

This compound, as a product of lipid peroxidation, has been linked to modifications in insulin molecule, potentially contributing to insulin resistance and diabetes. It has been shown to induce structural and functional changes in insulin, reducing its biological activity (Pillon et al., 2011).

作用機序

Target of Action

4-Hydroxyhexenal (HHE), also known as (E)-4-hydroxyhex-2-enal, is a reactive carbonyl species (RCS) produced by lipid oxidation . Its primary target is Lactiplantibacillus plantarum , a dominant bacterium in dry-cured fish .

Mode of Action

HHE interacts with its target, Lactiplantibacillus plantarum, by disrupting the integrity of the cell wall . It induces changes in cell morphology and compromises cell membrane permeability, thereby disrupting intracellular homeostasis .

Biochemical Pathways

HHE disrupts multiple metabolic pathways in L. plantarum, including amino acid metabolism, lipid metabolism, protein biosynthesis, nucleic acid metabolism, and energy metabolism . These disruptions lead to downstream effects that inhibit the growth of the bacterium .

Pharmacokinetics

It’s known that the minimum inhibitory concentration (mic) of hhe is 250 μg/ml . This indicates that HHE has a strong inhibitory activity against L. plantarum .

Result of Action

The action of HHE results in the strong inhibition of L. plantarum growth . This is evidenced by time-kill curves and lactate dehydrogenase (LDH) assays . The disruption of cell wall integrity, changes in cell morphology, and compromised cell membrane permeability are some of the molecular and cellular effects of HHE’s action .

Safety and Hazards

将来の方向性

Future research could focus on the effects of 4-HHE on placental lipid metabolism . In particular, the impact of 4-HHE on lipogenesis and fatty acid uptake into the placenta could be further explored . Additionally, future analysis of inflammation in placental samples exposed to 4-HHE would be beneficial .

生化学分析

Biochemical Properties

4-Hydroxyhexenal plays a significant role in biochemical reactions, particularly those involving oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional factor for antioxidant genes. This interaction leads to the activation of Nrf2 and the subsequent expression of antioxidant genes such as heme oxygenase-1 (HO-1) . Additionally, this compound can form adducts with DNA, proteins, and lipids, thereby influencing their function and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In endothelial cells, this compound derived from DHA has been shown to protect these cells via the activation of Nrf2, leading to increased expression of antioxidant genes and improved cellular function . In microglial cells, this compound has been found to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and reactive oxygen species (ROS), thereby reducing inflammation and oxidative stress . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various transcription factors and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteins and enzymes, leading to changes in their activity and function. For example, this compound can activate Nrf2 by promoting its nuclear translocation and DNA binding, resulting in the upregulation of antioxidant genes . Additionally, this compound can inhibit or activate enzymes involved in oxidative stress and inflammation, such as cytosolic phospholipase A2 (cPLA2) and heme oxygenase-1 (HO-1) . These interactions contribute to the compound’s overall effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can induce oxidative stress and inflammation in cells, with these effects being more pronounced at higher concentrations and longer exposure times . Additionally, the stability of this compound can be influenced by factors such as temperature and pH, which can affect its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert protective effects by activating antioxidant pathways and reducing oxidative stress. At higher doses, this compound can become toxic, leading to increased inflammation, cell damage, and adverse effects on cellular function . These threshold effects highlight the importance of dosage in determining the overall impact of this compound in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It is a product of the peroxidation of omega-3 fatty acids such as DHA and can influence the expression of genes involved in lipid synthesis and uptake . Additionally, this compound can interact with enzymes and cofactors involved in oxidative stress and inflammation, further modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can impair glutamate transport in astrocyte cells, affecting cellular homeostasis and function . Additionally, the compound’s localization and accumulation can be influenced by its interactions with cellular membranes and other biomolecules.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and plasma membrane . This localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific organelles and compartments within the cell. The compound’s activity and function can be modulated by its subcellular localization, impacting cellular processes such as oxidative stress and inflammation.

特性

IUPAC Name |

(E)-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313524 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-21-3, 17427-08-6, 109710-37-4 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。